molecular formula C14H13N3O3 B10928914 3,4-dimethyl-N-(5-nitropyridin-2-yl)benzamide

3,4-dimethyl-N-(5-nitropyridin-2-yl)benzamide

Cat. No.: B10928914
M. Wt: 271.27 g/mol
InChI Key: LKMQVYLICVDGGF-UHFFFAOYSA-N
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Description

3,4-dimethyl-N-(5-nitropyridin-2-yl)benzamide is an organic compound that belongs to the class of benzamides It features a benzamide core substituted with two methyl groups at the 3 and 4 positions and a 5-nitropyridin-2-yl group attached to the nitrogen atom of the amide

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3,4-dimethyl-N-(5-nitropyridin-2-yl)benzamide typically involves the following steps:

    Nitration of Pyridine: The starting material, pyridine, is nitrated to form 5-nitropyridine. This reaction is usually carried out using a mixture of nitric acid and sulfuric acid under controlled temperature conditions.

    Amidation Reaction: The 5-nitropyridine is then reacted with 3,4-dimethylbenzoyl chloride in the presence of a base such as triethylamine to form the desired benzamide. The reaction is typically conducted in an organic solvent like dichloromethane or toluene.

Industrial Production Methods

In an industrial setting, the production of this compound may involve continuous flow processes to ensure consistent quality and yield. The use of automated reactors and precise control of reaction parameters can enhance the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

3,4-dimethyl-N-(5-nitropyridin-2-yl)benzamide can undergo various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a palladium catalyst or using chemical reductants like tin(II) chloride.

    Substitution: The compound can participate in nucleophilic substitution reactions, where the nitro group can be replaced by other nucleophiles under appropriate conditions.

    Oxidation: The methyl groups can be oxidized to form carboxylic acids or other oxidized derivatives using strong oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reduction: Hydrogen gas with palladium on carbon, tin(II) chloride in hydrochloric acid.

    Substitution: Nucleophiles such as amines or thiols in the presence of a base.

    Oxidation: Potassium permanganate in an acidic or basic medium.

Major Products Formed

    Reduction: 3,4-dimethyl-N-(5-aminopyridin-2-yl)benzamide.

    Substitution: Various substituted derivatives depending on the nucleophile used.

    Oxidation: 3,4-dimethyl-N-(5-nitropyridin-2-yl)benzoic acid.

Scientific Research Applications

3,4-dimethyl-N-(5-nitropyridin-2-yl)benzamide has several scientific research applications:

    Medicinal Chemistry: It can be used as a building block for the synthesis of potential pharmaceutical agents, particularly those targeting specific receptors or enzymes.

    Materials Science: The compound can be incorporated into polymers or other materials to impart specific properties, such as enhanced thermal stability or electronic characteristics.

    Biological Studies: It can be used as a probe to study biological pathways and interactions, particularly those involving nitroaromatic compounds.

    Chemical Synthesis:

Mechanism of Action

The mechanism of action of 3,4-dimethyl-N-(5-nitropyridin-2-yl)benzamide depends on its specific application. In medicinal chemistry, it may interact with molecular targets such as enzymes or receptors, modulating their activity. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components, leading to various biological effects. The benzamide core can also participate in hydrogen bonding and other interactions with biological macromolecules.

Comparison with Similar Compounds

Similar Compounds

  • 3,4-dimethyl-N-(2-nitrophenyl)benzamide
  • 3,4-dimethyl-N-(4-nitrophenyl)benzamide
  • 3,4-dimethyl-N-(3-nitrophenyl)benzamide

Uniqueness

3,4-dimethyl-N-(5-nitropyridin-2-yl)benzamide is unique due to the presence of the nitropyridine moiety, which imparts distinct electronic and steric properties compared to nitrophenyl derivatives

Properties

Molecular Formula

C14H13N3O3

Molecular Weight

271.27 g/mol

IUPAC Name

3,4-dimethyl-N-(5-nitropyridin-2-yl)benzamide

InChI

InChI=1S/C14H13N3O3/c1-9-3-4-11(7-10(9)2)14(18)16-13-6-5-12(8-15-13)17(19)20/h3-8H,1-2H3,(H,15,16,18)

InChI Key

LKMQVYLICVDGGF-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)C(=O)NC2=NC=C(C=C2)[N+](=O)[O-])C

Origin of Product

United States

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